REACTION_SMILES
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[CH3:24][OH:25].[ClH:1].[o:2]1[cH:3][c:4](-[c:7]2[cH:8][nH:9][c:10]3[n:11][cH:12][c:13]([NH:16][C:17](=[O:18])[O:19][C:20]([CH3:21])([CH3:22])[CH3:23])[cH:14][c:15]23)[cH:5][cH:6]1>>[o:2]1[cH:3][c:4](-[c:7]2[cH:8][nH:9][c:10]3[n:11][cH:12][c:13]([NH2:16])[cH:14][c:15]23)[cH:5][cH:6]1
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Name
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Type
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product
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Smiles
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Nc1cnc2[nH]cc(-c3ccoc3)c2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |